4-Amino-1-ethyl-N-isobutyl-1H-pyrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

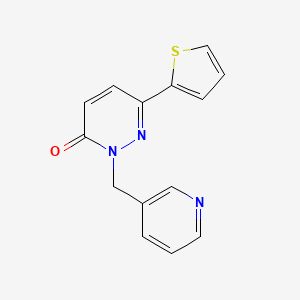

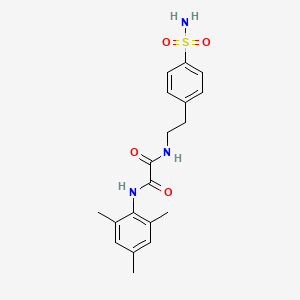

“4-Amino-1-ethyl-N-isobutyl-1H-pyrazole-5-carboxamide” is a chemical compound with the molecular formula C10H18N4O . It is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “4-Amino-1-ethyl-N-isobutyl-1H-pyrazole-5-carboxamide”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles .Molecular Structure Analysis

The molecular structure of “4-Amino-1-ethyl-N-isobutyl-1H-pyrazole-5-carboxamide” consists of 10 carbon atoms, 18 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom . The average mass of the molecule is 210.276 Da and the monoisotopic mass is 210.148056 Da .Chemical Reactions Analysis

Pyrazole derivatives, including “4-Amino-1-ethyl-N-isobutyl-1H-pyrazole-5-carboxamide”, can undergo various chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles . Additionally, a mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can provide a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Amino-1-ethyl-N-isobutyl-1H-pyrazole-5-carboxamide” include a molecular formula of C10H18N4O, an average mass of 210.276 Da, and a monoisotopic mass of 210.148056 Da .Scientific Research Applications

Synthesis and Characterization

- A study identified and characterized a compound closely related to 4-Amino-1-ethyl-N-isobutyl-1H-pyrazole-5-carboxamide, highlighting the importance of correct identification in research chemicals and the potential of pyrazole compounds in scientific research (McLaughlin et al., 2016).

Library of Pyrazole Carboxamides

- A comprehensive library of pyrazole carboxamides, similar in structure to 4-Amino-1-ethyl-N-isobutyl-1H-pyrazole-5-carboxamide, was created to explore their potential in various scientific applications, showcasing the diversity and versatility of these compounds (Donohue et al., 2002).

Building Block for Heterocyclic Synthesis

- 4-Amino-1-ethyl-N-isobutyl-1H-pyrazole-5-carboxamide and its derivatives are used as building blocks in the synthesis of polyfunctionalized heterocyclic compounds with pharmacological interest, demonstrating their role in the development of new drugs (El‐Mekabaty, 2014).

Synthesis of Antitumor Compounds

- Pyrazole carboxamides, related to 4-Amino-1-ethyl-N-isobutyl-1H-pyrazole-5-carboxamide, have been synthesized and evaluated for their in vitro antitumor activities against various human cancer cell lines, indicating their potential in cancer research (Hafez et al., 2013).

Novel Synthesis Routes

- Innovative synthesis routes for pyrazole carboxamides have been developed, providing more efficient and versatile methods for producing compounds like 4-Amino-1-ethyl-N-isobutyl-1H-pyrazole-5-carboxamide, essential for advancing research in medicinal chemistry (Bobko et al., 2012).

Biological Activity Studies

- Studies on pyrazole carboxamides, structurally related to 4-Amino-1-ethyl-N-isobutyl-1H-pyrazole-5-carboxamide, have explored their biological activities, such as antitumor, antimicrobial, and analgesic properties, highlighting their multifaceted applications in biomedicine (Pitucha et al., 2011; Gokulan et al., 2012; Zhao et al., 2017).

Tautomerism and Computational Studies

- Experimental and computational studies on the tautomerism of N-substituted pyrazole carboxamides, akin to 4-Amino-1-ethyl-N-isobutyl-1H-pyrazole-5-carboxamide, provide insights into their chemical behavior and stability, crucial for understanding their interactions in biological systems (Kaczor et al., 2013).

Future Directions

The future directions for “4-Amino-1-ethyl-N-isobutyl-1H-pyrazole-5-carboxamide” and similar compounds could involve further exploration of their potential applications in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They could also be considered as a precursor structure for further design of pesticides .

properties

IUPAC Name |

4-amino-2-ethyl-N-(2-methylpropyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O/c1-4-14-9(8(11)6-13-14)10(15)12-5-7(2)3/h6-7H,4-5,11H2,1-3H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAGOXSOADDPBEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)N)C(=O)NCC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1-ethyl-N-isobutyl-1H-pyrazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Chlorophenyl)-1-[(4-chlorophenyl)sulfonyl]-2-propanol](/img/structure/B2449581.png)

![3-(1-(Benzo[b]thiophene-2-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2449588.png)

![3a,6a-Dimethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione hydrochloride](/img/structure/B2449589.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2449591.png)

![3-Methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide](/img/structure/B2449592.png)

amine](/img/structure/B2449599.png)

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2449600.png)